molecular formula C24H20F2O2 B12556071 1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene CAS No. 153366-67-7

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene

Cat. No.: B12556071
CAS No.: 153366-67-7
M. Wt: 378.4 g/mol
InChI Key: CYMLHIFSAQIMTQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is an organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of two 4-fluorobenzoyl groups attached to a central benzene ring, which also bears a tert-butyl group. This compound is known for its applications in polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 1,3-dibromo-5-tert-butylbenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is utilized in various scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s, which are known for their thermal stability and mechanical strength.

    Materials Science: The compound is employed in the development of advanced materials with specific properties, such as conductivity and resistance to degradation.

    Biological Studies: Research has shown its potential in studying the interactions with biological molecules, particularly in the context of drug delivery systems and cancer research.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene involves its ability to interact with various molecular targets. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. The compound’s structure allows it to bind to DNA through hydrogen bonding interactions, inhibiting DNA synthesis and promoting cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-fluorobenzoyl)benzene
  • 1,3-Bis(4-chlorobenzoyl)benzene
  • 1,3-Bis(4-methylbenzoyl)benzene

Uniqueness

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

153366-67-7

Molecular Formula

C24H20F2O2

Molecular Weight

378.4 g/mol

IUPAC Name

[3-tert-butyl-5-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C24H20F2O2/c1-24(2,3)19-13-17(22(27)15-4-8-20(25)9-5-15)12-18(14-19)23(28)16-6-10-21(26)11-7-16/h4-14H,1-3H3

InChI Key

CYMLHIFSAQIMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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